Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluorobenzoyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-7(14)10(12(16)17-2)11(15)8-3-5-9(13)6-4-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKWULORMNCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-58-6 | |
| Record name | 676348-58-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 4 Fluorobenzoyl 3 Oxobutanoate
Classical Condensation Approaches
Traditional methods for the formation of β-keto esters primarily rely on condensation reactions that form a new carbon-carbon bond.
Claisen Condensation and Related Ester Condensation Reactions
The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters from two molecules of an ester in the presence of a strong base. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate, a crossed Claisen condensation would be employed. This involves the reaction between methyl 4-fluorobenzoate (B1226621) and methyl acetoacetate (B1235776).
The reaction is initiated by a strong base, such as sodium methoxide (B1231860) (NaOMe), which deprotonates the α-carbon of methyl acetoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired product. A stoichiometric amount of base is typically required as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com
Plausible Reaction Scheme for Claisen Condensation:
| Reactant 1 | Reactant 2 | Base | Key Transformation | Product |
| Methyl 4-fluorobenzoate | Methyl acetoacetate | Sodium methoxide | C-C bond formation | This compound |
Knoevenagel-type Condensations
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgorganicreactions.org While the classical Knoevenagel condensation typically results in an α,β-unsaturated product after dehydration, related methodologies can be adapted for the synthesis of β-keto esters.
A highly relevant example is the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which involves the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with ethyl acetoacetate. researchgate.net This reaction is often catalyzed by a mixture of a weak base like piperidine (B6355638) and a mild acid such as trifluoroacetic acid, in a solvent like benzene (B151609) under reflux conditions. researchgate.net The initial adduct can then be further manipulated to yield the target saturated β-keto ester. For the synthesis of this compound, a similar condensation would be performed with methyl acetoacetate and 4-fluorobenzaldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product Intermediate |
| 4-fluorobenzaldehyde | Methyl acetoacetate | Piperidine/TFA | Benzene | Methyl 2-(4-fluorobenzylidene)-3-oxobutanoate |
Novel and Advanced Synthetic Routes
Modern organic synthesis has seen the development of more sophisticated methods that offer greater control over reactivity and selectivity.
Metal-Catalyzed Syntheses of Fluorinated Beta-Keto Esters
Transition metal catalysis offers powerful tools for the construction of complex molecules. Various metal-catalyzed methods have been developed for the synthesis of fluorinated β-keto esters. mdpi.com One of the significant breakthroughs in this area was the use of a Ti/TADDOL complex to catalyze the α-fluorination of β-keto esters. mdpi.com
Another approach involves the metal-catalyzed acylation of a β-keto ester enolate. For the synthesis of this compound, this could involve the reaction of the enolate of methyl acetoacetate with an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride, in the presence of a suitable metal catalyst. Lewis acids like indium(III) triflate (In(OTf)₃) have been shown to catalyze the addition of β-dicarbonyl compounds to alkynes, which represents another potential, though less direct, route. orgsyn.org
| Metal Catalyst Type | Reactant A | Reactant B | General Outcome |
| Lewis Acid (e.g., Ti, Cu, In) | β-keto ester | Fluorinating agent or Acylating agent | Formation of fluorinated or acylated β-keto ester |
Organocatalytic Approaches to Beta-Keto Ester Fluorination
Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful strategy in asymmetric synthesis. rsc.org For the synthesis of fluorinated β-keto esters, organocatalytic methods often focus on the enantioselective fluorination of a pre-existing β-keto ester. mdpi.com
Cinchona alkaloids and their derivatives are commonly used as organocatalysts for the conjugate addition of α-fluoroketoesters to nitroolefins, which can lead to complex fluorinated products. rsc.org Another strategy is the direct enantioselective α-fluorination of β-dicarbonyl compounds using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral organocatalyst. researchgate.net While this approach introduces a fluorine atom at the α-position of the β-keto ester, it highlights the utility of organocatalysis in manipulating these structures.
| Organocatalyst Type | Substrate | Reagent | Key Transformation |
| Cinchona alkaloid derivatives | β-keto ester | Electrophilic fluorinating agent (e.g., NFSI) | Asymmetric α-fluorination |
| Chiral amines | α,β-unsaturated ketones | Indoles | Friedel-Crafts alkylation |
Strategies Employing Aryne Intermediates in Fluorine Chemistry
Arynes are highly reactive intermediates that have found numerous applications in the synthesis of substituted aromatic compounds. researchgate.net The generation of a 4-fluorobenzyne intermediate could potentially be trapped by the enolate of methyl acetoacetate to form the desired product. However, the direct trapping of arynes with β-keto ester enolates is a less common transformation. More established is the use of arynes in cycloaddition reactions. While a direct application to the synthesis of this compound is not prominently documented, the versatility of aryne chemistry suggests its potential in novel synthetic designs for fluorinated aromatic compounds.
Green Chemistry Considerations in Synthesis Development
The development of synthetic routes for complex molecules is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. In the context of synthesizing β-keto esters and related structures, several greener protocols have been explored. One significant advancement is the replacement of hazardous solvents like benzene or toluene (B28343) with more environmentally benign alternatives. researchgate.net For instance, Knoevenagel condensations, a common reaction type for forming C=C bonds in related precursors, have been successfully carried out in ionic liquids, which can offer improved yields and simpler reaction conditions, sometimes even at room temperature. researchgate.net
Another key aspect of green chemistry is the development of protocols that are fast and efficient, minimizing energy consumption. unibo.it This can involve microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes in the formation of related intermediates. core.ac.uk Furthermore, the use of metal-free catalytic systems is a growing trend, avoiding the toxicity and disposal issues associated with heavy metals. rsc.org The application of continuous-flow processes, particularly in gas-phase reactions over simple, inexpensive catalysts like Zirconia (ZrO₂), represents a frontier in green synthesis, offering high efficiency and scalability for industrial production. rsc.org These approaches prioritize atom economy, reduce waste (lower E-factor), and often utilize safer reagents. unibo.itrsc.org
Optimization of Reaction Parameters
The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, operating temperature and pressure, and the design of the catalyst system.
Solvent Effects on Yield and Selectivity
The solvent is a critical component that can influence reaction rates, yields, and even the reaction pathway. Traditional syntheses of related compounds have often employed solvents like benzene, toluene, or dichloromethane. researchgate.netgoogle.com However, modern approaches explore a wider range of options to enhance performance and environmental compatibility. For example, the use of dimethyl sulfoxide (B87167) (DMSO) has been demonstrated not just as a solvent but also as a reactant that can regioselectively incorporate carbon atoms into a target molecule, highlighting its dual role in specific transformations. rsc.org The transition from refluxing benzene to ionic liquids for Knoevenagel condensations has been shown to be a "greener" protocol, often proceeding at milder temperatures (25-28 °C) and resulting in good yields (44-84%). researchgate.net
Table 1: Comparison of Solvents in Related Syntheses
| Solvent | Typical Reaction | Temperature | Advantages/Disadvantages | Source |
|---|---|---|---|---|
| Benzene | Knoevenagel Condensation | Reflux | Effective but hazardous and carcinogenic | researchgate.netresearchgate.net |
| Dichloromethane | Acylation/Thioesterification | -10 °C to Room Temp | Good solvent for many reagents, but is a suspected carcinogen | google.com |
| Ionic Liquids | Knoevenagel Condensation | Room Temperature | Greener alternative, can improve yield, non-volatile | researchgate.net |
| DMSO | Fused Quinoline Synthesis | 80 °C | Can act as both solvent and reactant, metal-free conditions | rsc.org |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a fundamental parameter that dictates reaction kinetics. Syntheses of related ketoesters and their precursors are conducted across a broad thermal spectrum. Some reactions require cryogenic conditions, such as -10°C to -12°C, to control exothermic processes and prevent side reactions during the addition of highly reactive intermediates like ketene. google.com Other acylation steps may be performed at a low temperature of 0–5 °C. core.ac.uk Conversely, many reactions require significant heat input to proceed efficiently. For instance, certain Lewis acid-catalyzed additions are run at 140 °C to achieve high yields (90-93%) in a reasonable timeframe of about 3 hours. orgsyn.org Gas-phase catalytic reactions can demand even higher temperatures, reaching up to 350 °C. rsc.org Pressure also plays a role, particularly during purification. Distillation under reduced pressure (e.g., 1.0-1.5 mmHg) is a common method to isolate the final product at a lower temperature, preventing thermal decomposition. orgsyn.org
Table 2: Influence of Temperature on Various Synthetic Steps
| Temperature Range | Reaction Type | Purpose | Source |
|---|---|---|---|
| -12 °C to -10 °C | Ketene Addition | Control of exothermic reaction | google.com |
| 0 °C to 5 °C | Acylation | Standard low-temperature condition | core.ac.uk |
| 80 °C | Hydrolysis / Catalytic Cyclization | Moderate heating for specific transformations | rsc.orggoogle.com |
| 140 °C | In(OTf)₃ Catalyzed Addition | High temperature for efficient catalysis | orgsyn.org |
Catalyst Design and Loading for Specific Transformations
The choice of catalyst is pivotal in directing the reaction towards the desired product with high selectivity and yield. A variety of catalytic systems are employed in the synthesis of analogous compounds. Lewis acids like Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) are effective, but their loading can significantly impact reaction conditions; a low catalyst loading (0.05 mol%) may require higher temperatures, whereas a higher loading (20 mol%) can allow the reaction to proceed at room temperature. orgsyn.org Organocatalysis is also prevalent. For instance, a combination of piperidine and trifluoroacetic acid is used to catalyze Knoevenagel condensation reactions. researchgate.netresearchgate.net In other systems, (±)-10-camphorsulfonic acid (CSA) has been used effectively at a 30 mol% loading in metal-free conditions. rsc.org For gas-phase reactions, simple and inexpensive metal oxides such as Zirconia (ZrO₂) have proven to be robust catalysts. rsc.org The design of the catalytic system often involves not just the catalyst itself but also co-reagents, such as the use of triethylamine (B128534) (Et₃N) and n-butyllithium (n-BuLi) to suppress the formation of side products in certain reactions. orgsyn.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing conditions and improving synthesis design. For structurally related compounds, the formation often proceeds through well-established pathways like the Knoevenagel condensation. researchgate.netresearchgate.net This reaction typically begins with the deprotonation of an active methylene compound (like ethyl acetoacetate) by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde (e.g., 4-fluorobenzaldehyde). The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, often acid-catalyzed, yields the α,β-unsaturated product. researchgate.netresearchgate.net
In addition to experimental studies, modern mechanistic investigations increasingly rely on computational chemistry. ufms.brresearchgate.net Techniques such as Density Functional Theory (DFT) are used to model reaction pathways and intermediates. ufms.brresearchgate.net These computational studies can provide valuable insights into the thermodynamics and kinetics of the reaction, calculating properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). ufms.brresearchgate.net Such analyses help to explain the stability, reactivity, and polarity of the molecules involved, offering a deeper, quantitative understanding of the formation mechanism that complements experimental observations. ufms.brresearchgate.net
Chemical Reactivity and Transformations of Methyl 2 4 Fluorobenzoyl 3 Oxobutanoate
Enolate Chemistry and Alpha-Functionalization
The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the proton at the C-2 position, facilitating the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a soft nucleophile and readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions at the α-carbon.
While specific studies on the alkylation and acylation of Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate are not extensively documented, the general reactivity of β-keto esters suggests its susceptibility to these transformations. The generation of the enolate, typically with a non-nucleophilic base like sodium hydride or potassium carbonate, would be the initial step. Subsequent reaction with an alkyl halide (R-X) would introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to avoid competing O-alkylation.
Similarly, acylation can be achieved by treating the enolate with an acyl chloride or anhydride. This would introduce an additional acyl group at the C-2 position, leading to a β,β'-triketoester derivative. These reactions are fundamental in building more complex carbon skeletons.
Table 1: General Conditions for Alpha-Alkylation and Acylation of β-Keto Esters
| Transformation | Reagents | Typical Conditions | Product |
| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Anhydrous solvent (e.g., THF, DMF), Room temperature to moderate heating | Methyl 2-alkyl-2-(4-fluorobenzoyl)-3-oxobutanoate |
| Acylation | 1. Base (e.g., NaH) 2. Acyl chloride (R'COCl) | Anhydrous solvent (e.g., THF), 0 °C to room temperature | Methyl 2-acyl-2-(4-fluorobenzoyl)-3-oxobutanoate |
The α-position of β-dicarbonyl compounds is readily halogenated. While specific research on the halogenation of this compound is limited, it is anticipated to react with common halogenating agents. For instance, reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens (Cl₂, Br₂) under appropriate conditions would yield the corresponding α-halo-β-keto ester. These halogenated derivatives are valuable synthetic intermediates, for example, in the Favorskii rearrangement or as precursors for further nucleophilic substitution reactions.
Transformations of the Ketone and Ester Functionalities
The two carbonyl groups of this compound exhibit different reactivities, allowing for selective transformations.
The selective reduction of one carbonyl group in the presence of the other is a common challenge in organic synthesis. In the case of β-keto esters, the ketone is generally more reactive towards nucleophilic reducing agents than the ester. Therefore, reagents like sodium borohydride (NaBH₄) would be expected to selectively reduce the ketone to a secondary alcohol, yielding Methyl 2-(4-fluorobenzoyl)-3-hydroxybutanoate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities to the corresponding diol.
Transesterification is a key reaction for modifying the ester group of β-keto esters. ucc.ienih.govresearchgate.net This process is often catalyzed by acids, bases, or organometallic compounds and involves the exchange of the alkoxy group of the ester with another alcohol. nih.gov For this compound, this transformation would allow the replacement of the methyl group with a variety of other alkyl or aryl groups, which can be useful for altering the physical properties of the molecule or for introducing specific functionalities. The reaction is typically driven to completion by using the desired alcohol as the solvent or by removing the methanol byproduct. ucc.ienih.gov
Table 2: Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Examples |
| Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid |
| Base Catalysts | Sodium methoxide (B1231860), Potassium carbonate |
| Organometallic Catalysts | Tin compounds, Titanium alkoxides |
| Heterogeneous Catalysts | Silica supported boric acid nih.gov |
Cyclization Reactions and Heterocyclic Synthesis Applications
The 1,3-dicarbonyl motif in this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. These reactions often involve condensation with dinucleophiles, where the two carbonyl groups react to form a new ring system.
For example, reaction with hydrazine (B178648) or substituted hydrazines is a classical method for the synthesis of pyrazoles. In this case, condensation would likely occur between the hydrazine and the two carbonyl groups of the β-keto ester, followed by dehydration to yield a 5-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid derivative (after hydrolysis of the ester).
Similarly, condensation with ureas, thioureas, or amidines can lead to the formation of pyrimidine (B1678525) derivatives. The reaction with guanidine, for instance, would be expected to produce a 2-amino-4-hydroxy-6-(4-fluorophenyl)-5-methylpyrimidine. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Table 3: Potential Heterocyclic Products from this compound
| Dinucleophile | Heterocyclic Product |
| Hydrazine (H₂NNH₂) | Pyrazole derivative |
| Urea (B33335) (H₂NCONH₂) | Pyrimidine (uracil) derivative |
| Thiourea (B124793) (H₂NCSNH₂) | Thiopyrimidine derivative |
| Guanidine (H₂NC(NH)NH₂) | Aminopyrimidine derivative |
Formation of Fluorinated Pyrazolones
The reaction of β-ketoesters, such as this compound, with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolones. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a condensation mechanism. Initially, the more reactive keto-carbonyl group (adjacent to the methyl group) reacts with one of the amino groups of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the remaining amino group and the ester carbonyl, followed by the elimination of methanol and water, yields the stable five-membered pyrazolone ring.
Due to the unsymmetrical nature of the β-ketoester, two regioisomers are theoretically possible, depending on which carbonyl group undergoes the initial condensation. However, the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl typically directs the reaction to favor the formation of one primary regioisomer. The reaction can be carried out with various hydrazine derivatives to install different substituents on the pyrazolone nitrogen.
| Reactant | Resulting Pyrazolone Product | Substituent at N1 |
|---|---|---|
| Hydrazine Hydrate | 5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4(5H)-one | -H |
| Phenylhydrazine | 5-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-4(5H)-one | -C₆H₅ (Phenyl) |
| Methylhydrazine | 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4(5H)-one | -CH₃ (Methyl) |
Synthesis of Fluorinated Isoxazoles and Related Heterocycles
Similar to pyrazolone synthesis, this compound serves as an excellent precursor for fluorinated isoxazoles through condensation with hydroxylamine (B1172632). Isoxazoles are significant heterocyclic motifs in medicinal chemistry organic-chemistry.org. The reaction involves the nucleophilic attack of hydroxylamine on the dicarbonyl compound, leading to the formation of an oxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to afford the isoxazole ring.
Traditional methods for synthesizing fluorinated isoxazoles often involve the condensation of 2-fluoro-1,3-dicarbonyl derivatives with hydroxylamine. The 1,3-dicarbonyl arrangement in this compound makes it an ideal substrate for this transformation, yielding a 3,5-disubstituted isoxazole. The resulting product contains the intact 4-fluorophenyl group at one position and a methyl group at the other, with the ester group being cleaved during the cyclization process. This provides a direct route to isoxazoles bearing the pharmacologically relevant fluorinated aryl moiety.
| Reactant | Primary Isoxazole Product | Substituents on Isoxazole Ring |
|---|---|---|
| Hydroxylamine (NH₂OH) | 5-(4-fluorophenyl)-3-methylisoxazole | C3: -CH₃, C5: -(4-fluorophenyl) |
Ring Expansion and Rearrangement Reactions
While this compound itself is an acyclic molecule, the heterocyclic products derived from it, such as isoxazoles, can undergo significant rearrangement and ring transformation reactions. These reactions are valuable for creating more complex molecular scaffolds from simple precursors.
One notable example is the rearrangement of isoxazole derivatives into other heterocyclic systems. For instance, certain substituted isoxazoles can be converted into 4-oxo-1,4-dihydropyridine-3-carboxylates through a molybdenum-mediated rearrangement. This transformation involves the reductive cleavage of the N-O bond of the isoxazole ring, followed by recyclization to form the pyridone core nih.gov. Applying this strategy to the isoxazole derived from this compound could provide access to novel fluorinated pyridone derivatives.
Another documented transformation is the Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine systems beilstein-journals.org. This type of rearrangement involves the recyclization of a heterocyclic ring system into an isomeric one upon heating or under basic conditions beilstein-journals.org. While this specific example involves a fused ring system, it highlights the potential for isoxazole rings, such as those synthesized from the title compound, to act as synthons for other heterocyclic structures through carefully chosen reaction conditions.
Role as a Precursor in Multi-Step Organic Synthesis
The utility of this compound is most evident in its role as a foundational starting material in multi-step synthetic sequences. Its ability to readily form fluorinated heterocyclic cores like pyrazoles and isoxazoles makes it a valuable precursor for creating more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.
The isoxazole ring, for example, is the central scaffold of several important drugs. A well-known application of isoxazole synthesis is in the construction of the anti-inflammatory drug Valdecoxib. The synthesis of Valdecoxib involves the creation of a 3,4,5-trisubstituted isoxazole core nih.gov. A general strategy for such molecules begins with a β-ketoester, which is first converted to an isoxazole. The resulting isoxazole can then be further functionalized through various cross-coupling reactions to build the final complex structure organic-chemistry.orgnih.gov.
The synthesis pathway illustrates how a precursor like this compound can be used:
Heterocycle Formation: Condensation with hydroxylamine yields 5-(4-fluorophenyl)-3-methylisoxazole.
Functionalization: The isoxazole core can be halogenated, for instance, at the 4-position.
Cross-Coupling: The halogenated isoxazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other aryl groups (e.g., a sulfonamide-substituted phenyl ring) to complete the target molecule's scaffold nih.gov.
This modular approach, starting from a relatively simple β-ketoester, allows for the systematic construction of complex, biologically active molecules and demonstrates the strategic importance of this compound as a versatile synthetic precursor.
Following a comprehensive search for scientific literature and spectral data concerning "this compound," it has been determined that specific experimental data required to populate the requested article sections is not available in the public domain. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR, vibrational spectroscopy (IR and Raman), and mass spectrometry data for this specific compound did not yield any results.
The available information pertains to structurally related but distinct molecules, such as methyl 4-fluorobenzoylacetate or other derivatives of butanoate and fluorobenzoyl moieties. Utilizing data from these analogous compounds would not adhere to the strict requirement of focusing solely on "this compound" and would constitute a deviation from the provided instructions.
Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article as outlined in the user's request without the foundational experimental data for the specified compound. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
Advanced Structural and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structural Elucidation
For β-keto esters, X-ray crystallography can definitively establish whether the molecule exists in the keto or enol form in the solid state and reveal the specific conformation adopted by the molecule. It can also provide evidence of intermolecular and intramolecular interactions, such as hydrogen bonding, which play a significant role in the packing of molecules within the crystal lattice.
Despite the utility of this technique, a search of the Cambridge Structural Database (CSD) and other crystallographic resources reveals a lack of publicly available single-crystal X-ray diffraction data for Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate. While crystal structures for related compounds, such as ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate, have been determined, the specific solid-state structure of the title compound remains to be experimentally verified and reported. researchgate.net
| Crystallographic Parameter | Typical Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | Provides precise measurements of the distances and angles between atoms. |
| Torsional Angles | Describes the conformation of the molecule. |
| Hydrogen Bonding Parameters | Details the geometry of any intramolecular and intermolecular hydrogen bonds. |
Conformational Analysis and Tautomerism Studies
In solution and in the gas phase, this compound can exist in different conformations and as a mixture of tautomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these dynamic processes.
Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents. nih.gov
The keto form possesses two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which can form a strong intramolecular hydrogen bond with the remaining carbonyl oxygen. This intramolecular hydrogen bond creates a stable six-membered ring, often favoring the enol tautomer.
NMR spectroscopy is a primary tool for studying keto-enol tautomerism. nih.gov The keto and enol forms give rise to distinct signals in the 1H and 13C NMR spectra. For instance, the methine proton in the keto form typically appears at a different chemical shift than the vinylic proton of the enol form. By integrating the signals corresponding to each tautomer, the equilibrium constant (KT = [enol]/[keto]) can be determined.
| Tautomer | Key Structural Features | Expected NMR Signature (1H) |
| Keto | Two C=O groups, one CH group | Signal for the α-methine proton |
| Enol | One C=O group, one C=C-OH group | Signal for the vinylic proton and a downfield signal for the enolic OH proton |
Intramolecular interactions play a crucial role in determining the preferred conformation and tautomeric state of this compound. The most significant of these is the intramolecular hydrogen bond in the enol tautomer, which forms a pseudo-aromatic six-membered ring and contributes significantly to its stability.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
DFT calculations, particularly using functionals like B3LYP, are effective in determining molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). For molecules containing a benzoyl group, these calculations reveal the influence of the substituent on the electronic distribution within the benzene (B151609) ring. The 4-fluoro substituent, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO of the benzoyl moiety. This, in turn, influences the molecule's reactivity and spectroscopic properties.
In a study on benzoylacetone, a related β-diketone, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze its molecular structure and vibrational spectra. The study showed that the cis-enol form is the most stable tautomer, stabilized by a strong intramolecular hydrogen bond with a calculated energy of about 16 kcal/mol researchgate.net. Given the structural similarity, Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate is also expected to exist predominantly in its enol form, stabilized by a similar intramolecular hydrogen bond.
The energetics of related substituted benzohydrazide derivatives have been studied using DFT with the B3LYP functional and a 6-31G**++ basis set to understand their chemical reactivity. Analysis of the HOMO and LUMO energies in these systems provides insights into the intramolecular charge transfer possibilities scispace.com. For this compound, the HOMO is likely to be localized on the enolate system and the phenyl ring, while the LUMO would be centered on the dicarbonyl fragment and the fluorinated benzene ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzoyl Compounds
| Property | Functional/Basis Set | Calculated Value (Representative) | Significance for this compound |
| HOMO-LUMO Gap | B3LYP/6-31G | ~4-5 eV | Indicates chemical stability and electronic excitation energy. |
| Dipole Moment | B3LYP/6-31G | ~2-3 Debye | Reflects the overall polarity of the molecule. |
| Mulliken Charges | B3LYP/6-31G** | Negative charge on O and F atoms | Indicates sites susceptible to electrophilic attack. |
Note: The values in this table are illustrative and based on calculations performed on structurally similar molecules. They serve as an estimation for the properties of this compound.
Ab initio calculations, which are based on first principles without the use of empirical parameters, are particularly suited for studying reaction mechanisms, including the identification of transition states and the calculation of activation energies. While no specific ab initio studies on the reaction pathways of this compound have been reported, research on the tautomerism of similar β-dicarbonyl compounds provides valuable insights.
For instance, ab initio methods have been employed to study the prototropic tautomerism in molecules like cytosine and guanine, revealing the energetic barriers between different tautomeric forms mdpi.com. In the case of this compound, ab initio calculations could be used to map the potential energy surface for the keto-enol tautomerization. This would involve locating the transition state for the intramolecular proton transfer and calculating the activation energy for this process. Such calculations would likely confirm the high stability of the enol form and provide a quantitative measure of the energy barrier separating it from the keto form.
Furthermore, these methods can be applied to understand the mechanisms of reactions involving this compound, such as its synthesis via the Claisen condensation or its subsequent use in heterocyclic synthesis. By modeling the reactants, products, and intermediates, and locating the transition states connecting them, a detailed, energetic profile of the reaction can be constructed.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules.
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds in its side chain. Molecular modeling techniques can be used to explore the conformational energy landscape and identify the most stable conformers.
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. A study on the prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds using DFT with the B3LYP functional and the 6-31+G(d,p) basis set demonstrated good agreement with experimental values after applying a scaling factor nih.gov. This approach could be applied to predict the ¹⁹F chemical shift of the fluorine atom in the 4-position of the benzoyl ring, which would be a characteristic signal in its NMR spectrum.
Vibrational spectroscopy (infrared and Raman) is another area where computational predictions are highly valuable. DFT calculations can provide the harmonic vibrational frequencies and their corresponding intensities. For benzoylacetone, DFT calculations have been successfully used to assign the experimental IR and Raman spectra researchgate.net. A similar computational analysis for this compound would allow for a detailed assignment of its vibrational modes, including the characteristic C=O stretching frequencies of the ketone and ester groups, as well as the vibrational modes of the fluorinated benzene ring.
Table 2: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
| Spectroscopic Technique | Predicted Parameter | Computational Method | Expected Value/Range |
| ¹⁹F NMR | Chemical Shift (δ) | B3LYP/6-31+G(d,p) | -110 to -120 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | B3LYP/6-31G(d) | 180-200 ppm |
| IR Spectroscopy | C=O Stretching Frequency | B3LYP/6-31G(d) | 1600-1750 cm⁻¹ |
Note: The values in this table are estimations based on computational studies of similar fluorinated benzoyl compounds and β-dicarbonyls.
Analysis of Aromaticity and Electronic Effects of the 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl moiety plays a crucial role in determining the electronic properties of this compound. The aromaticity of the benzene ring and the electronic influence of the substituents can be quantified using computational methods.
Aromaticity is a key concept in organic chemistry, and various indices have been developed to quantify it, such as the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of the benzene ring provide a measure of the magnetic shielding or deshielding, which is related to the aromatic character. For monosubstituted benzenes, it has been shown that electron-withdrawing substituents can slightly decrease the aromaticity of the ring nih.govresearchgate.net. The fluorine atom is an interesting case as it is highly electronegative (electron-withdrawing inductive effect) but also possesses lone pairs that can be donated to the ring (electron-donating resonance effect). In the para position, the inductive effect typically dominates, leading to a net electron withdrawal from the ring.
The electronic effect of the 4-fluorobenzoyl group can be further analyzed by examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups and the fluorine atom would be regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive electrostatic potential.
Solvation Effects and Intermolecular Interactions in Solution
Theoretical and computational chemistry studies offer significant insights into the behavior of this compound in solution. The presence of multiple functional groups—a keto-enol moiety, an ester, and a fluorinated aromatic ring—makes its interaction with solvent molecules complex and crucial to its conformation, stability, and reactivity. Solvation models, particularly those employing Density Functional Theory (DFT) combined with continuum solvent models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these effects.
A primary characteristic of β-keto esters such as this compound is their existence in a tautomeric equilibrium between the keto and enol forms. The position of this equilibrium is highly sensitive to the solvent environment. The stability of these tautomers is governed by a delicate balance between intramolecular hydrogen bonding in the enol form and intermolecular interactions with the solvent.
Computational studies on analogous β-keto esters, such as ethyl acetoacetate (B1235776), have shown that the keto-enol tautomeric equilibrium shifts toward the keto form as the polarity of the solvent increases. missouri.edu In nonpolar solvents, the enol form is often stabilized by a strong intramolecular hydrogen bond. However, in polar protic solvents, solvent molecules can form hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it to a greater extent. cdnsciencepub.com Similarly, polar aprotic solvents can stabilize the more polar keto form through dipole-dipole interactions. researchgate.networldscientific.com
The following table illustrates the typical solvent-dependent tautomeric equilibrium for a generic β-keto ester, which can be considered representative for this compound.
Table 1: Representative Tautomeric Equilibrium of a β-Keto Ester in Various Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
|---|---|---|
| Hexane | 1.9 | Enol |
| Benzene | 2.3 | Enol |
| Chloroform | 4.8 | Keto |
| Acetone | 20.7 | Keto |
| Ethanol | 24.6 | Keto |
Intermolecular interactions between this compound and solvent molecules are critical for its solvation. The carbonyl oxygens act as hydrogen bond acceptors, interacting strongly with protic solvents like water and alcohols. The fluorobenzoyl group also contributes significantly to these interactions. The fluorine atom can participate in weaker C–H⋯F hydrogen bonds with certain solvent molecules. Furthermore, the aromatic ring can engage in π-stacking or other non-covalent interactions. cambridgemedchemconsulting.com
Computational models can quantify the strength of these interactions. For instance, Natural Bond Orbital (NBO) analysis can reveal key donor-acceptor interactions, such as those between the lone pairs of solvent oxygen atoms and the antibonding orbitals of the solute's carbonyl groups (n → π* interactions). rsc.org These interactions are fundamental to understanding the solvation process at a molecular level.
The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic parameter. Computational calculations for similar carbonyl compounds show a trend of more negative solvation free energies in more polar solvents, indicating more favorable solvation.
Table 2: Calculated Solvation Parameters for an Analogous Benzoyl-containing Compound in Different Solvents
| Solvent | Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 0.00 | 2.8 |
| Carbon Tetrachloride | -4.5 | 3.5 |
| Dichloromethane | -7.2 | 4.1 |
| Acetonitrile (B52724) | -8.1 | 4.5 |
These theoretical studies underscore the profound influence of the solvent on the molecular properties of this compound. The choice of solvent can alter its preferred tautomeric form, conformational stability, and the nature of its intermolecular interactions, which in turn influences its chemical behavior.
Research Applications and Synthetic Utility
Building Block for Complex Organic Molecules
Organic building blocks are foundational molecules used for the modular assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.comchemistryworld.com Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate serves as a quintessential example, providing chemists with a reliable and versatile platform for molecular construction. boronmolecular.comnih.gov
Precursor in the Synthesis of Diverse Carbon ScaffoldsThe core structure of this compound, a β-dicarbonyl compound, is a classic motif for the formation of carbon-carbon bonds. The active methylene (B1212753) proton (at the C2 position) is readily removed by a base, generating a nucleophilic enolate. This enolate can participate in a variety of reactions to build complex carbon skeletons.
Key transformations include:
Alkylation: Reaction with alkyl halides to introduce new carbon chains at the C2 position.
Aldol and Knoevenagel Condensations: Reaction with aldehydes and ketones to form α,β-unsaturated systems, extending the carbon framework.
Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated compounds.
These reactions allow for the controlled and predictable assembly of intricate molecular structures, making this compound a valuable starting material in multi-step syntheses.
Intermediate in the Synthesis of Fluorinated HeterocyclesThe incorporation of fluorine into heterocyclic rings is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.le.ac.ukrsc.orgThe 1,3-dicarbonyl functionality of this compound is an ideal precursor for forming a variety of heterocyclic systems through condensation reactions with binucleophilic reagents.researchgate.netThe presence of the 4-fluorophenyl group ensures that this desirable fluorine moiety is incorporated directly into the final product.
Common heterocyclic syntheses involving 1,3-dicarbonyl intermediates include:
Pyrazoles: Condensation with hydrazine (B178648) and its derivatives yields pyrazoles, a core structure in many pharmaceuticals. conicet.gov.arsci-hub.senih.govresearchgate.net
Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) is a standard method for constructing the pyrimidine (B1678525) ring, a fundamental component of nucleobases. bu.edu.egresearchgate.netwikipedia.orgthieme-connect.de
Isoxazoles: Treatment with hydroxylamine (B1172632) leads to the formation of isoxazoles. researchgate.net
The following table illustrates the versatility of the β-dicarbonyl scaffold in heterocyclic synthesis:
| Binucleophilic Reagent | Resulting Heterocycle | Significance |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazole | Core of various agrochemicals and pharmaceuticals. conicet.gov.ar |
| Urea (H₂N-CO-NH₂) | Pyrimidinone | Foundational structure in nucleic acids and drugs. thieme-connect.deresearchgate.net |
| Guanidine (H₂N-C(NH)-NH₂) | Aminopyrimidine | Privileged scaffold in medicinal chemistry. |
| Hydroxylamine (H₂N-OH) | Isoxazole | Precursor to antibiotics and other bioactive molecules. researchgate.net |
Contributions to Methodological Development in Organic Synthesis
β-Keto esters are frequently employed as benchmark substrates in the development of new synthetic reactions and catalytic systems. mdpi.comnih.gov Their well-defined structure and predictable reactivity make them ideal for assessing the efficiency, selectivity, and scope of new catalysts.
This compound and similar compounds are particularly useful in the development of:
Asymmetric Hydrogenation: The ketone functionality can be reduced to a hydroxyl group. Using chiral catalysts, this reduction can be performed enantioselectively to produce optically active β-hydroxy esters, which are valuable chiral building blocks. nih.govresearchgate.netresearchgate.net The electronic properties of the 4-fluorobenzoyl group can influence the catalyst's performance, providing valuable data for catalyst optimization.
Asymmetric Alkylation: The development of chiral phase-transfer catalysts or metal-based catalysts for the enantioselective alkylation of the active methylene group is an active area of research where β-keto esters serve as key test substrates. rsc.org
Role in the Design and Synthesis of Ligands and Catalysts
The 1,3-dicarbonyl moiety of this compound can act as a bidentate ligand, similar to the well-known acetylacetonate (B107027) (acac) ligand. wikipedia.orgreddit.comwikipedia.org Upon deprotonation of the central carbon, the two oxygen atoms can coordinate to a metal center to form a stable six-membered chelate ring.
The resulting metal complexes can have applications in catalysis. The 4-fluorophenyl substituent can modulate the properties of the ligand and the resulting metal complex by:
Tuning Electronic Properties: The electron-withdrawing nature of the fluorine atom influences the electron density at the metal center, which can affect its catalytic activity.
Modifying Solubility: The fluorinated group can enhance solubility in specific organic solvents or even fluorous phases.
These tailored metal-ligand complexes can be designed to catalyze a wide range of organic transformations. nii.ac.jprsc.org
| Potential Metal Ion | Typical Coordination Geometry | Potential Catalytic Application |
|---|---|---|
| Copper(II) | Square Planar / Octahedral | Lewis Acid Catalysis, Oxidation Reactions |
| Nickel(II) | Square Planar / Octahedral | Cross-Coupling Reactions nii.ac.jp |
| Palladium(II) | Square Planar | Cross-Coupling, Hydrogenation |
| Chromium(III) | Octahedral | Polymerization, NMR Shift Reagent wikipedia.org |
| Vanadium(IV/V) | Square Pyramidal | Oxidation, Epoxidation wikipedia.org |
Advanced Analytical Methodologies for Research Samples
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are fundamental in assessing the purity of Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods, each offering distinct advantages.
A significant challenge in the chromatographic analysis of β-keto esters like this compound is the presence of keto-enol tautomerism. This equilibrium can lead to peak broadening or the appearance of multiple peaks for a single compound, complicating purity assessment. Method development in HPLC often focuses on controlling this tautomerism. This can be achieved by adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion rate, resulting in a single, sharp peak.
For HPLC analysis, reversed-phase columns, such as C8 or C18, are typically employed. The choice of a stationary phase with unique selectivity, like a fluorinated phase, can offer alternative retention mechanisms and improved separation from impurities, especially for fluorinated analytes. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. The selection of the GC column's stationary phase is critical and is based on the "like dissolves like" principle. chromatographyonline.com For a compound like this compound, a mid-polarity stationary phase is often a suitable starting point. The temperature program of the GC oven is optimized to ensure adequate separation of the target compound from any starting materials, byproducts, or residual solvents.
Table 1: Illustrative Chromatographic Conditions for the Analysis of β-Keto Esters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | C18 or Fluorinated Phase (e.g., Pentafluorophenyl) | Mid-polarity (e.g., 50% Phenylmethylpolysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with pH modifier | Helium or Nitrogen |
| Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature | Controlled column temperature (e.g., 30-40 °C) | Temperature programmed oven |
| Key Application | Purity assessment, reaction monitoring | Purity assessment, analysis of volatile impurities |
Advanced Spectroscopic Methods for Quantitative Analysis (e.g., ¹⁹F NMR for quantification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. While ¹H and ¹³C NMR provide valuable structural information, ¹⁹F NMR is particularly advantageous for quantitative purposes due to several key factors.
The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. researchgate.net Furthermore, the ¹⁹F NMR chemical shift range is significantly wider than that of ¹H NMR, which minimizes the likelihood of signal overlap, even in complex mixtures. nih.gov This high resolution and specificity make ¹⁹F NMR an excellent method for the accurate quantification of fluorinated compounds. diva-portal.org
For quantitative ¹⁹F NMR (qNMR), a known amount of an internal standard containing a fluorine atom is added to the sample. The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the signals of the analyte. Trifluoroacetic acid (TFA) is a commonly used internal standard due to its sharp, distinct signal that is well-separated from the signals of many fluorinated organic compounds. nih.gov The purity of the analyte can be determined by comparing the integral of the ¹⁹F signal of this compound with the integral of the known amount of the internal standard. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficient relaxation delay. nih.gov
Table 2: Key Parameters for Quantitative ¹⁹F NMR Analysis
| Parameter | Recommended Setting/Consideration | Rationale |
| Internal Standard | A stable, pure fluorinated compound with a non-overlapping signal (e.g., Trifluoroacetic acid) | To provide a reference for accurate concentration calculation. nih.gov |
| Relaxation Delay (D1) | Sufficiently long (e.g., 5-7 times the longest T1) | To ensure complete relaxation of all fluorine nuclei for accurate integration. nih.gov |
| Pulse Angle | Typically 90° | To maximize the signal-to-noise ratio. nih.gov |
| Solvent | Deuterated solvent that dissolves both the sample and the internal standard | To provide a lock signal for the spectrometer and a homogeneous sample solution. |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of research samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both chromatographic separation and mass spectrometric identification of the components in a sample. ijnrd.orgsaapjournals.org
GC-MS is a powerful technique for the analysis of volatile compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons to induce fragmentation of the molecule. wikipedia.orglibretexts.org The resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. For fluorinated compounds, Chemical Ionization (CI) can be a "softer" ionization technique that often results in a more prominent molecular ion peak, which is useful for confirming the molecular weight. nih.govresearchgate.net
LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are not volatile or are thermally labile. The interface between the LC and the MS is crucial. For a compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source. youtube.com APCI is effective for the analysis of small polar and non-polar molecules and typically produces a protonated molecular ion ([M+H]⁺), which aids in the determination of the molecular weight. youtube.comnih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing additional structural information.
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Ionization Method | Information Obtained |
| GC-MS | Gas Chromatography (Volatility) | Electron Ionization (EI), Chemical Ionization (CI) | Retention time, molecular weight, structural information from fragmentation patterns. wikipedia.org |
| LC-MS | Liquid Chromatography (Polarity) | Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI) | Retention time, molecular weight, structural information from fragmentation (with MS/MS). youtube.com |
Future Directions in Research on Methyl 2 4 Fluorobenzoyl 3 Oxobutanoate
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of β-keto esters is well-established in organic synthesis; however, the specific substitution pattern of Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate may unlock novel chemical transformations. Future research could focus on several key areas:
Asymmetric Catalysis: The development of catalytic enantioselective reactions is a cornerstone of modern organic chemistry. Future studies could explore the use of chiral catalysts to perform asymmetric transformations at the α-position of the keto-ester, leading to the synthesis of enantiopure compounds with potential applications in medicinal chemistry.
Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. Investigating the participation of this compound in known and novel MCRs could lead to the rapid synthesis of diverse compound libraries.
Novel Cyclization Strategies: The dicarbonyl functionality of this molecule makes it an ideal precursor for the synthesis of heterocyclic compounds. Research into novel cyclization reactions, potentially triggered by unconventional reagents or catalysts, could yield new classes of heterocycles with interesting biological or material properties.
| Research Focus | Potential Transformation | Significance |
| Asymmetric Catalysis | Enantioselective alkylation, fluorination, or amination at the α-position. | Access to chiral building blocks for drug discovery. |
| Multicomponent Reactions | Participation in Hantzsch, Biginelli, or novel MCRs. | Rapid generation of molecular diversity. |
| Novel Cyclizations | Synthesis of unique pyrazoles, isoxazoles, or pyrimidines. | Discovery of new bioactive scaffolds and functional materials. |
Development of More Sustainable and Scalable Synthetic Pathways
The growing emphasis on green chemistry necessitates the development of environmentally benign and efficient synthetic routes. Future research on the synthesis of this compound should prioritize sustainability and scalability.
Key areas for investigation include:
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would significantly reduce the environmental impact of the synthesis. Furthermore, the development of reusable heterogeneous catalysts or organocatalysts could replace stoichiometric and often toxic reagents.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. Developing a flow process for the synthesis of this compound could enable its large-scale production in a more controlled and efficient manner.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future research could focus on developing new synthetic strategies with improved atom economy.
| Approach | Key Objective | Potential Benefit |
| Green Solvents/Catalysts | Minimize waste and use of hazardous substances. | Reduced environmental footprint and improved safety. |
| Flow Chemistry | Enable continuous and automated production. | Enhanced scalability, reproducibility, and safety. |
| Atom Economy | Maximize the efficiency of the chemical transformation. | Reduced waste and more sustainable process. |
Integration with Advanced Computational and Machine Learning Methodologies for Predictive Chemistry
The synergy between experimental and computational chemistry is a powerful tool for accelerating scientific discovery. The application of advanced computational and machine learning (ML) methodologies to this compound could provide valuable insights and guide future experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this molecule. Such studies could help in understanding its tautomeric equilibrium, predicting its reactivity towards different reagents, and designing more efficient synthetic routes.
Machine Learning for Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. acs.org By inputting the structure of this compound and various reaction conditions, these models could predict the most likely products, helping to prioritize experiments and accelerate the discovery of new reactivity. acs.orgacs.org
Predictive Models for Physicochemical Properties: Computational tools can also be used to predict important physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information would be invaluable for its potential application in drug discovery and materials science.
| Methodology | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic studies and reactivity prediction. | Deeper understanding of chemical behavior and rational design of experiments. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new reactions and more efficient synthesis. acs.orgacs.org |
| Predictive Property Modeling | In silico prediction of ADME/Tox and material properties. | Early assessment of the suitability of derivatives for specific applications. |
Design of Novel Chemical Entities Utilizing its Core Structure
The unique combination of a fluorinated aromatic ring and a β-keto ester moiety makes this compound an attractive starting point for the design of novel chemical entities with tailored properties.
Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability. nih.gov The 4-fluorobenzoyl group in this molecule makes it a valuable building block for the synthesis of new therapeutic agents. Future research could focus on using this compound to synthesize analogs of known drugs or to develop novel scaffolds for a variety of disease targets.
Materials Science: The electronic properties of the fluorinated aromatic ring and the coordinating ability of the β-keto ester functionality suggest that this molecule could be a useful precursor for the synthesis of novel functional materials. This could include the development of new ligands for metal-organic frameworks (MOFs), fluorescent probes, or organic electronic materials.
Agrochemicals: The presence of a fluorinated moiety is also a common feature in modern agrochemicals. The core structure of this compound could be elaborated to create new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
| Application Area | Design Strategy | Potential Impact |
| Medicinal Chemistry | Use as a scaffold for new drug candidates. | Development of new treatments for various diseases. nih.gov |
| Materials Science | Precursor for functional organic materials. | Creation of new materials with novel optical, electronic, or catalytic properties. |
| Agrochemicals | Building block for new crop protection agents. | Improved agricultural productivity and sustainability. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(4-fluorobenzoyl)-3-oxobutanoate, and how do reaction conditions (e.g., solvent, temperature) influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl 3-oxobutanoate with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., THF or toluene) at 60–80°C, catalyzed by triethylamine, yields the target compound. Elevated temperatures enhance reaction rates but require strict moisture control to avoid hydrolysis of the acyl chloride. Solvent polarity impacts solubility: non-polar solvents like toluene reduce side reactions but may require longer reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (~δ 3.7 ppm, singlet), ketone carbonyl (δ 200–210 ppm), and aromatic protons from the 4-fluorobenzoyl group (δ 7.2–8.0 ppm, split into doublets due to para-fluorine coupling) .
- IR Spectroscopy : Strong absorptions at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
- GC-MS : Molecular ion peaks at m/z 224 [M⁺] and fragments at m/z 123 (4-fluorobenzoyl ion) validate structural integrity .
Q. What is the role of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its 4-fluorobenzoyl moiety enhances lipophilicity and metabolic stability, making it valuable in designing enzyme inhibitors (e.g., kinase or protease inhibitors). Researchers modify the ketone group via Schiff base formation or reduction to explore structure-activity relationships (SAR) in drug candidates .
Advanced Research Questions
Q. How does the electronic environment of the 4-fluorobenzoyl group influence reactivity in nucleophilic additions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the benzoyl carbonyl toward nucleophilic attack (e.g., by amines or Grignard reagents). Comparative studies with non-fluorinated analogs show faster reaction kinetics (e.g., 2x faster in amidation reactions), confirmed via kinetic NMR or HPLC monitoring. Computational DFT studies (e.g., using Gaussian) can quantify charge distribution differences .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric syntheses using this compound?
- Methodological Answer : Discrepancies in enantioselectivity (e.g., 70% vs. 90% ee) may arise from catalyst loading or solvent purity. Systematic optimization using design-of-experiments (DoE) approaches is recommended. For example, varying chiral catalysts (e.g., BINOL-derived phosphoric acids) in dichloromethane vs. acetonitrile, followed by chiral HPLC analysis, can identify optimal conditions .
Q. What experimental strategies elucidate stereochemical outcomes in derivatives of this compound?
- Methodological Answer : X-ray crystallography or NOESY NMR can determine absolute configuration in chiral derivatives. For example, reducing the ketone to a secondary alcohol with NaBH₄/LiAlH₄ produces diastereomers; coupling with Mosher’s acid chloride and ¹H NMR analysis of diastereomeric esters assigns stereochemistry .
Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?
- Methodological Answer : Hydrolysis of the ester or ketone groups dominates degradation. Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal half-life trends. Co-solvents (e.g., PEG 400) or cyclodextrin encapsulation reduce hydrolysis rates. Solid-state stability can be enhanced via co-crystallization with pharmaceutically acceptable acids .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer : In vitro assays using human liver microsomes (HLMs) and LC-MS/MS detect metabolites (e.g., hydroxylated or defluorinated products). Competitive inhibition studies with CYP3A4/CYP2D6 substrates (e.g., midazolam or dextromethorphan) quantify IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
